molecular formula C7H5ClFN3 B1449427 4-Chloro-7-fluoro-1H-benzo[d]imidazol-2-amine CAS No. 1388065-63-1

4-Chloro-7-fluoro-1H-benzo[d]imidazol-2-amine

Cat. No.: B1449427
CAS No.: 1388065-63-1
M. Wt: 185.58 g/mol
InChI Key: PTGSAWFOHXYFAA-UHFFFAOYSA-N
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Description

4-Chloro-7-fluoro-1H-benzo[d]imidazol-2-amine is a halogenated benzimidazole derivative featuring chlorine and fluorine substituents at positions 4 and 7 of the benzimidazole core.

Properties

IUPAC Name

7-chloro-4-fluoro-1H-benzimidazol-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5ClFN3/c8-3-1-2-4(9)6-5(3)11-7(10)12-6/h1-2H,(H3,10,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PTGSAWFOHXYFAA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C2C(=C1F)N=C(N2)N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5ClFN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

185.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Strategy Overview

The preparation of 4-Chloro-7-fluoro-1H-benzo[d]imidazol-2-amine typically involves:

This strategy overcomes limitations of earlier methods that suffered from low yield and limited scalability by employing versatile building blocks and optimized reaction conditions.

Key Synthetic Steps and Reagents

Preparation of Isothiocyanate Derivatives

  • Starting from epoxides, reaction with sodium azide produces azido intermediates.
  • These are protected with tert-butyldimethylsilyl chloride (TBDMS) to stabilize reactive groups.
  • Reduction via the Staudinger procedure yields amines.
  • Reaction of these amines with di(1H-imidazol-1-yl)methanethione produces the isothiocyanate derivatives.

Preparation of Benzene-1,2-diamines

  • Substitution of 1-fluoro-2-nitrobenzene derivatives with various primary amines.
  • Reduction of the nitro group using zinc and ammonium chloride yields the benzene-1,2-diamines.

Coupling and Cyclization

  • The isothiocyanate derivatives and benzene-1,2-diamines are coupled.
  • Intramolecular cyclization is mediated by N,N′-diisopropylcarbodiimide (DIC).
  • Removal of silyl protecting groups follows to afford the benzimidazole derivatives.

Halogenation and Functional Group Introduction

  • The introduction of chlorine at the 4-position and fluorine at the 7-position of the benzimidazole ring is critical for biological activity.
  • Halogenation is typically achieved by using halogenated starting materials or post-synthetic substitution reactions.
  • The presence of chloro and fluoro substituents enhances potency and binding affinity in biological assays.

Alternative Preparation Routes and Conditions

  • Microwave-assisted synthesis : Some benzimidazole derivatives have been synthesized using microwave irradiation to accelerate ring closure and improve yields, e.g., epoxide ring opening in ethanol at 180 °C under microwave conditions.
  • Copper-catalyzed coupling : Use of copper(I) iodide with ligands such as 8-hydroxyquinoline and bases like cesium carbonate in tert-butyl alcohol at 90–110 °C for 16 hours in sealed tubes has been reported for related benzimidazole derivatives, improving coupling efficiency.
  • Condensation and thermal cyclization : Condensation of substituted benzimidazole precursors followed by thermal cyclization in DMF with potassium tert-butoxide (t-KOBu) has been applied for pentacyclic benzimidazole derivatives, which could be adapted for halogenated analogues.

Research Findings on Synthetic Optimization

  • The initial synthetic methods for benzimidazole-2-amine derivatives suffered from low yield and limited scalability.
  • The improved method using isothiocyanate and benzene-1,2-diamine coupling followed by DIC-mediated cyclization provided better yields and facilitated structural diversification, including halogen substitution.
  • Halogen atoms, especially chlorine at the 4-position, are crucial for biological activity, guiding the synthetic focus on selective halogenation.
  • The synthetic routes allow for introduction of various substituents at position 1 of the benzimidazole ring to optimize biological properties without compromising yield.

Summary Table of Preparation Methods

Preparation Step Method/Reaction Type Key Reagents/Conditions Advantages Reference
Epoxide ring opening Nucleophilic substitution Epoxide + sodium azide, ethanol, microwave Efficient intermediate synthesis
Azide reduction Staudinger reaction Triphenylphosphine or equivalent Mild reduction to amine
Isothiocyanate formation Reaction with methanethione Di(1H-imidazol-1-yl)methanethione Versatile isothiocyanate synthesis
Benzene-1,2-diamine synthesis Substitution + reduction 1-Fluoro-2-nitrobenzene + primary amine, Zn/NH4Cl Readily available diamine precursors
Coupling and cyclization Carbodiimide-mediated cyclization DIC, removal of silyl protecting groups Improved yield and scalability
Halogen substitution Electrophilic substitution or halogenated precursors Chlorine and fluorine sources Enhances biological activity
Microwave-assisted synthesis Microwave irradiation Ethanol, 180 °C, 4 h Accelerated reaction
Copper-catalyzed coupling Ullmann-type coupling CuI, Cs2CO3, 8-hydroxyquinoline, t-BuOH, 90–110 °C, sealed tube High coupling efficiency

Chemical Reactions Analysis

Types of Reactions

4-Chloro-7-fluoro-1H-benzo[d]imidazol-2-amine can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine and fluorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

    Cyclization Reactions: It can participate in further cyclization reactions to form more complex heterocyclic structures.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium carbonate, and various nucleophiles such as amines and thiols.

    Oxidation: Reagents like potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted benzimidazoles, while oxidation and reduction can lead to different oxidation states of the compound.

Scientific Research Applications

Chemical Properties and Structure

4-Chloro-7-fluoro-1H-benzo[d]imidazol-2-amine belongs to the benzimidazole family, characterized by a fused benzene and imidazole ring. The presence of chlorine and fluorine substituents at specific positions enhances its chemical reactivity and biological activity. Its molecular formula is C_8H_6ClF N_2, with a molecular weight of approximately 167.60 g/mol.

Drug Development

The unique structure of 4-chloro-7-fluoro-1H-benzo[d]imidazol-2-amine makes it a valuable scaffold for drug development. Its halogen substitutions can enhance binding affinity to biological targets, making it a candidate for designing selective inhibitors against various diseases.

Key Points:

  • Anticancer Activity: Compounds within the benzimidazole class have shown effectiveness against cancer cell lines by inducing apoptosis or inhibiting cell proliferation. For instance, studies indicate that derivatives of this compound can suppress tumor growth in vivo .
  • Antimicrobial Properties: Research has demonstrated that similar compounds exhibit antimicrobial activities, suggesting potential applications in treating infections .

Numerous studies have highlighted the biological activities associated with 4-chloro-7-fluoro-1H-benzo[d]imidazol-2-amine:

Activity Mechanism Reference
AnticancerInduces apoptosis in cancer cell lines
AntimicrobialInhibits growth of bacteria and fungi
Enzyme InhibitionSelective inhibition of specific enzymes

Case Study 1: Anticancer Efficacy

In a study focusing on the anticancer properties of benzimidazole derivatives, 4-chloro-7-fluoro-1H-benzo[d]imidazol-2-amine was evaluated against various cancer cell lines. The results indicated significant cytotoxic effects with IC50 values comparable to established chemotherapeutics, demonstrating its potential as an anticancer agent .

Case Study 2: Antimicrobial Activity

Another study investigated the antimicrobial efficacy of this compound against several bacterial strains. The findings revealed that it exhibited potent activity against Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MIC) indicating its potential use in treating bacterial infections .

Research Insights

Research continues to explore the structure-activity relationships (SAR) of 4-chloro-7-fluoro-1H-benzo[d]imidazol-2-amine and its derivatives. The dual halogen substitution pattern is believed to enhance its pharmacological properties compared to other benzimidazole derivatives lacking such modifications. This characteristic may lead to the development of more effective therapeutic agents with fewer side effects.

Mechanism of Action

The mechanism of action of 4-Chloro-7-fluoro-1H-benzo[d]imidazol-2-amine involves its interaction with specific molecular targets. The presence of chlorine and fluorine atoms enhances its binding affinity to certain enzymes and receptors. The compound can inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares 4-Chloro-7-fluoro-1H-benzo[d]imidazol-2-amine with key benzimidazole derivatives from the evidence, focusing on substituent effects, synthesis efficiency, purity, and biological activity.

Substituent Effects on Reactivity and Bioactivity

  • Halogen Influence: Chlorine and fluorine are electron-withdrawing groups (EWGs) that increase electrophilicity and improve binding to biological targets. For example, compound 23c (with Cl) showed potent antifungal activity, outperforming ketoconazole . The dual Cl/F substitution in the target compound may synergistically enhance antimicrobial or anticancer effects compared to mono-halogenated analogs.
  • Steric and Electronic Effects : Bulky substituents (e.g., benzyloxy in 31 ) reduce synthesis yields due to steric hindrance, while smaller EWGs (e.g., Cl in 9 ) favor higher yields and purity .
  • Regiochemical Challenges : Methoxy and benzyloxy groups (e.g., 28 ) complicate regioselective synthesis, necessitating advanced purification techniques like reverse-phase HPLC .

Biological Activity

4-Chloro-7-fluoro-1H-benzo[d]imidazol-2-amine is a heterocyclic compound belonging to the benzimidazole family, distinguished by its unique halogen substitutions. This compound has garnered attention for its diverse biological activities, particularly in the fields of medicinal chemistry and pharmacology. The presence of chlorine and fluorine in its structure enhances its chemical reactivity and potential therapeutic properties.

  • Molecular Formula : C8_8H6_6ClF N3_3
  • Molecular Weight : Approximately 167.60 g/mol

The structural framework of benzimidazoles contributes significantly to their biological activities, making them valuable in drug design and development. The halogen substitutions may enhance binding affinity to biological targets, increasing therapeutic efficacy.

Anticancer Properties

4-Chloro-7-fluoro-1H-benzo[d]imidazol-2-amine has shown promising anticancer activity. Studies indicate that compounds within the benzimidazole class can induce apoptosis and inhibit cell proliferation across various cancer cell lines. For instance, related derivatives have demonstrated effectiveness against MCF cell lines, leading to accelerated apoptosis and suppressed tumor growth in animal models .

Table 1: Anticancer Activity of Related Compounds

Compound NameIC50_{50} (µM)Mechanism of Action
4-Chloro-7-fluoro-1H-benzo[d]imidazol-2-amineTBDInduces apoptosis
4-(1H-benzo[d]imidazol-2-yl)-N-(2-fluoroethyl)-N-methylaniline45.2 ± 13.0Cytotoxicity against U87 glioblastoma
Other BnZ derivativesVariousVarious mechanisms

Antimicrobial Activity

The compound has also been explored for its antimicrobial properties. Benzimidazole derivatives have exhibited activity against both Gram-positive and Gram-negative bacteria, as well as fungi. The antimicrobial efficacy is often evaluated using minimum inhibitory concentration (MIC) methods, with some derivatives showing significant inhibition comparable to standard antibiotics .

Table 2: Antimicrobial Activity of Benzimidazole Derivatives

Compound NameTarget OrganismMIC (µg/mL)
4-Chloro-7-fluoro-1H-benzo[d]imidazol-2-amineS. aureusTBD
4-(2-(1H-Benzo[d]imidazol-2-ylthio)acetamido) derivativesE. coli, C. albicans50 - 250

The mechanism of action for 4-Chloro-7-fluoro-1H-benzo[d]imidazol-2-amine involves its interaction with specific molecular targets, including enzymes and receptors involved in disease pathways. The halogen substituents can modulate these interactions, enhancing selectivity and potency against targeted biomolecules.

For example, studies have shown that halogenated benzimidazoles can inhibit cyclooxygenase (COX) enzymes, which are critical in inflammatory processes, thereby highlighting their potential as anti-inflammatory agents as well .

Case Studies

Recent studies have focused on synthesizing various benzimidazole derivatives to evaluate their biological activities systematically. For instance:

  • Study on Anti-Cancer Activity : A derivative was tested on MCF cell lines, showing significant apoptosis induction at specific dosages.
  • Antimicrobial Efficacy : A series of compounds were tested against multiple bacterial strains, revealing MIC values that indicate strong antimicrobial potential.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 4-Chloro-7-fluoro-1H-benzo[d]imidazol-2-amine, and how can reaction conditions be systematically optimized?

  • Methodological Answer : One-pot multicomponent reactions are commonly employed for benzimidazole derivatives, as demonstrated in the synthesis of thiazolo[3,2-a]pyrimidine analogs bearing benzimidazole moieties. Key parameters include temperature (80–120°C), solvent choice (e.g., ethanol or DMF), and catalysts (e.g., acetic acid). Systematic optimization can be achieved using Design of Experiments (DoE) to evaluate factors like molar ratios, reaction time, and catalyst loading. Fractional factorial designs minimize experimental runs while identifying critical variables .

Q. Which spectroscopic and chromatographic methods are most effective for characterizing 4-Chloro-7-fluoro-1H-benzo[d]imidazol-2-amine?

  • Methodological Answer : FT-IR confirms functional groups (e.g., NH stretching at ~3400 cm⁻¹ for the amine group). 1^1H/13^13C NMR identifies substitution patterns on the benzimidazole core, with deshielded peaks indicating electron-withdrawing chloro/fluoro groups. HPLC with UV detection (λ = 254–280 nm) assesses purity, while mass spectrometry (ESI-MS) validates molecular weight. Cross-validation with elemental analysis ensures structural accuracy .

Q. What are the known biological targets or mechanisms of action associated with this compound?

  • Methodological Answer : Benzimidazole derivatives exhibit anticancer activity via kinase inhibition or DNA intercalation. Preliminary assays (e.g., MTT or SRB viability tests) should screen against cancer cell lines (e.g., HeLa or MCF-7). Target identification can involve molecular docking (e.g., ATP-binding sites of tyrosine kinases) followed by enzymatic assays (e.g., IC₅₀ determination) to validate inhibitory activity .

Advanced Research Questions

Q. How can computational chemistry be integrated to predict reactivity and guide experimental synthesis of 4-Chloro-7-fluoro-1H-benzo[d]imidazol-2-amine?

  • Methodological Answer : Quantum chemical calculations (DFT at B3LYP/6-311+G(d,p)) predict regioselectivity in cyclization steps. Reaction path searches (e.g., using GRRM or AFIR methods) identify transition states and intermediates. Machine learning models trained on existing benzimidazole syntheses can prioritize solvent/catalyst combinations. Experimental validation via kinetic studies (e.g., in situ IR monitoring) refines computational predictions .

Q. How can researchers resolve contradictions in reported biological activities of structurally similar benzimidazole derivatives?

  • Methodological Answer : Discrepancies may arise from assay conditions (e.g., cell line variability or incubation time). Meta-analysis of literature data using statistical tools (e.g., ANOVA or PCA) identifies confounding variables. Structural analogs should be compared via 3D-QSAR models (CoMFA/CoMSIA) to isolate substituent effects. Follow-up studies using isogenic cell lines or standardized protocols (e.g., NIH/NCATS guidelines) reduce variability .

Q. What statistical experimental designs are suitable for optimizing yield and purity in large-scale synthesis?

  • Methodological Answer : Central Composite Design (CCD) or Box-Behnken models optimize multi-variable systems (e.g., temperature, pressure, and stoichiometry). Response Surface Methodology (RSM) maps interactions between factors, while Monte Carlo simulations assess robustness. For purity, Taguchi methods prioritize critical process parameters (CPPs) affecting impurity profiles (e.g., residual solvents or byproducts) .

Q. How can molecular interactions between 4-Chloro-7-fluoro-1H-benzo[d]imidazol-2-amine and biological targets be validated experimentally?

  • Methodological Answer : X-ray crystallography or cryo-EM resolves binding modes in protein-ligand complexes. Surface Plasmon Resonance (SPR) measures binding kinetics (kₐ, kₐ), while Isothermal Titration Calorimetry (ITC) quantifies thermodynamic parameters (ΔH, ΔS). Complementary molecular dynamics (MD) simulations (e.g., 100 ns trajectories) validate stability of predicted interactions .

Q. What strategies mitigate stability issues during storage or biological testing of this compound?

  • Methodological Answer : Accelerated stability studies (40°C/75% RH for 6 months) under ICH guidelines identify degradation pathways (e.g., hydrolysis or oxidation). Lyophilization enhances shelf-life for hygroscopic compounds. For biological assays, use of antioxidants (e.g., BHT) or inert atmospheres (N₂) prevents decomposition. Real-time stability monitoring via UPLC-PDA ensures integrity .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Chloro-7-fluoro-1H-benzo[d]imidazol-2-amine
Reactant of Route 2
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4-Chloro-7-fluoro-1H-benzo[d]imidazol-2-amine

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